5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 2,4-dichlorobenzoate hydrochloride
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Overview
Description
5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 2,4-dichlorobenzoate hydrochloride is a synthetic organic compound It is characterized by the presence of a dimethylamino group, a naphthalenyl group, and a dichlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 2,4-dichlorobenzoate hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the naphthalenyl and dichlorobenzoate intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include dimethylamine, naphthalene derivatives, and dichlorobenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 2,4-dichlorobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce secondary amines.
Scientific Research Applications
5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 2,4-dichlorobenzoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 2,4-dichlorobenzoate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl benzoate hydrochloride
- 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 3,4-dichlorobenzoate hydrochloride
- 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 2,4-difluorobenzoate hydrochloride
Uniqueness
5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 2,4-dichlorobenzoate hydrochloride is unique due to the presence of the dichlorobenzoate moiety, which may impart specific chemical and biological properties. This uniqueness can be highlighted by comparing its reactivity, stability, and biological activity with similar compounds.
Properties
CAS No. |
119585-19-2 |
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Molecular Formula |
C24H26Cl3NO2 |
Molecular Weight |
466.8 g/mol |
IUPAC Name |
[5-(dimethylamino)-2-naphthalen-1-ylpentyl] 2,4-dichlorobenzoate;hydrochloride |
InChI |
InChI=1S/C24H25Cl2NO2.ClH/c1-27(2)14-6-9-18(21-11-5-8-17-7-3-4-10-20(17)21)16-29-24(28)22-13-12-19(25)15-23(22)26;/h3-5,7-8,10-13,15,18H,6,9,14,16H2,1-2H3;1H |
InChI Key |
ZFLZJLLSPPRXHM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC(COC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC=CC3=CC=CC=C32.Cl |
Origin of Product |
United States |
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